molecular formula C8H11NO2S B1586094 Ethyl 5-amino-3-methylthiophene-2-carboxylate CAS No. 88796-28-5

Ethyl 5-amino-3-methylthiophene-2-carboxylate

Cat. No. B1586094
CAS RN: 88796-28-5
M. Wt: 185.25 g/mol
InChI Key: QMRFJZLWZKXXEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3-methylthiophene-2-carboxylate is a chemical compound with the CAS Number: 88796-28-5 . It has a molecular weight of 185.25 and its IUPAC name is ethyl 5-amino-3-methyl-2-thiophenecarboxylate . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate involves the trituration of the residue with dichloromethane in hexanes . This process yields a colorless solid .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-3-methylthiophene-2-carboxylate is represented by the InChI Code: 1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3 . The compound has a linear formula of C8H11NO2S .


Chemical Reactions Analysis

Thiophene, the core structure of Ethyl 5-amino-3-methylthiophene-2-carboxylate, is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Physical And Chemical Properties Analysis

Ethyl 5-amino-3-methylthiophene-2-carboxylate is a solid . The compound’s SMILES string is CCOC(=O)c1sc©cc1N .

Scientific Research Applications

Fluorescence Properties

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound related to Ethyl 5-amino-3-methylthiophene-2-carboxylate, has been synthesized and its novel fluorescence property investigated. The structural characterization by elementary analysis and MHz spectrometry suggests potential applications in materials science for sensing or imaging purposes (Guo Pusheng, 2009).

Synthetic Utility and Antimicrobial Activities

A key intermediate resembling Ethyl 5-amino-3-methylthiophene-2-carboxylate was prepared via a Gewald reaction and utilized to synthesize different fused and polyfunctional substituted thiophenes. These compounds displayed promising antimicrobial activities, highlighting the synthetic utility and potential pharmacological applications of thiophene derivatives (A. Abu‐Hashem et al., 2011).

Synthesis of Heterocyclic Compounds

Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate's reactions with 1,3-dicarbonyl compounds lead to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This process exemplifies the compound's role in synthesizing thieno[3,4-d]pyrimidines, crucial for developing new heterocyclic compounds with potential biological activities (S. A. Ryndina et al., 2002).

Dye Synthesis and Application

Ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate was synthesized and used to create monoazo disperse dyes. These dyes exhibited very good levelness and fastness properties on polyester fabric, demonstrating the compound's utility in the synthesis of dyes for textile applications (O. Iyun et al., 2015).

Phase Transfer Catalysis in Synthesis

The synthesis of 3-aminothiophene-2-carboxylates via phase transfer catalysis showcases an eco-friendly approach to constructing methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates. This method highlights the compound's role in green chemistry, providing an efficient pathway to synthesize valuable thiophene derivatives (R. D. Shah, 2011).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-amino-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFJZLWZKXXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366396
Record name ethyl 5-amino-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-3-methylthiophene-2-carboxylate

CAS RN

88796-28-5
Record name ethyl 5-amino-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-(tert-butoxycarbonylamino)-3-methylthiophene-2-carboxylate (25.00 g, 87.61 mmol) and trifluoroacetic acid (50 mL) in dichloromethane (100 mL) was stirred at 0° C. for 2 h, then concentrated in vacuo. The residue was partitioned between ethyl acetate (300 mL) and 1 N aqueous sodium hydroxide (300 mL). The aqueous layer was extracted with ethyl acetate (200 mL), and the combined organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography eluted with 40% ethyl acetate in hexanes to afford ethyl 5-amino-3-methylthiophene-2-carboxylate as a beige solid (14.44 g, 89%): 1H NMR (300 MHz, CDCl3) δ 5.95 (s, 1H), 4.25 (q, J=7.1 Hz, 2H), 2.41 (s, 3H), 1.32 (t, J=7.1 Hz, 3H); MS (ES+) m/z 186.2 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride (5.80 g, 26.2 mmol) was suspended in dichloromethane (200 mL). To the suspension was added saturated aqueous sodium bicarbonate solution (250 mL). The resulting mixture was stirred for 15 minutes, then the two layers were separated. The aqueous layer was extracted with dichloromethane (100 mL). The combined organic layer was dried over sodium sulphate, filtered and concentrated in vacuo to afford ethyl 5-amino-3-methylthiophene-2-carboxylate (4.75 g, 98%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-3-methylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-3-methylthiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-amino-3-methylthiophene-2-carboxylate
Reactant of Route 4
Ethyl 5-amino-3-methylthiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-amino-3-methylthiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-3-methylthiophene-2-carboxylate

Citations

For This Compound
3
Citations
K Liubchak, A Tolmachev, K Nazarenko - Synlett, 2014 - thieme-connect.com
… Commercially available ethyl 5-amino-3-methylthiophene-2-carboxylate (1) was used as starting material (Scheme [2]). Reaction of 1 with imidoyl chlorides at room temperature led to …
Number of citations: 3 www.thieme-connect.com
X Yu, P Metz, H Hartmann - Tetrahedron, 2020 - Elsevier
… -1H-pyrazoles 20 were obtained from 5-amino-1-methyl-pyrazoles 19 [13], ethyl 5-amino-3-methyl-4-(het)areneazo-thiophenes 27 from ethyl 5-amino-3-methylthiophene-2-carboxylate …
Number of citations: 2 www.sciencedirect.com
MA Hiebel, F Suzenet - Progress in Heterocyclic Chemistry, 2021 - Elsevier
… This transformation was successfully applied to 5-amino-1-methyl-pyrazoles, ethyl 5-amino-3-methylthiophene-2-carboxylate, and N,N-dimethylbenzene-1,3-diamine giving, respectively…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.